molecular formula C10H21NO B15301596 1-(1-Aminopentan-2-yl)cyclopentan-1-ol

1-(1-Aminopentan-2-yl)cyclopentan-1-ol

Cat. No.: B15301596
M. Wt: 171.28 g/mol
InChI Key: GZPCZKVGGSLHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminopentan-2-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C10H21NO This compound features a cyclopentane ring substituted with an aminopentyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopentan-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with an appropriate aminopentane derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopentan-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various amine compounds.

Scientific Research Applications

1-(1-Aminopentan-2-yl)cyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopentan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-(1-Aminopentan-2-yl)cyclopentanol: A similar compound with slight structural differences.

    Cyclopentanol derivatives: Compounds with similar cyclopentane rings but different substituents.

Uniqueness: 1-(1-Aminopentan-2-yl)cyclopentan-1-ol is unique due to its specific combination of an aminopentyl group and a hydroxyl group on a cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminopentan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-5-9(8-11)10(12)6-3-4-7-10/h9,12H,2-8,11H2,1H3

InChI Key

GZPCZKVGGSLHLE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C1(CCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.